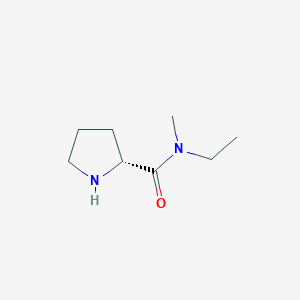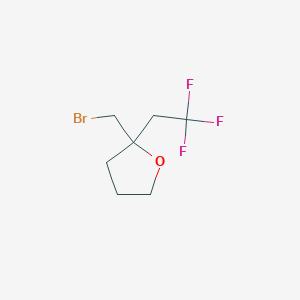
2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. The presence of bromomethyl and trifluoroethyl groups in the molecule makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane typically involves the reaction of a suitable oxolane precursor with bromomethyl and trifluoroethyl reagents. Common synthetic routes may include:
Halogenation: Introduction of the bromomethyl group through halogenation reactions.
Fluorination: Incorporation of the trifluoroethyl group using fluorinating agents.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation and fluorination processes under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols may be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution, while the trifluoroethyl group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)oxolane: Lacks the trifluoroethyl group.
2-(2,2,2-Trifluoroethyl)oxolane: Lacks the bromomethyl group.
Properties
Molecular Formula |
C7H10BrF3O |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(2,2,2-trifluoroethyl)oxolane |
InChI |
InChI=1S/C7H10BrF3O/c8-5-6(2-1-3-12-6)4-7(9,10)11/h1-5H2 |
InChI Key |
LYNYMZFPGFIHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(CC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


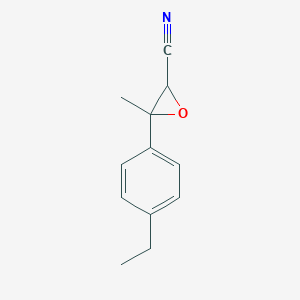
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)
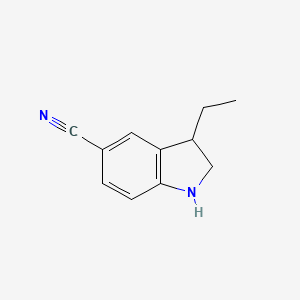
![[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)

![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)
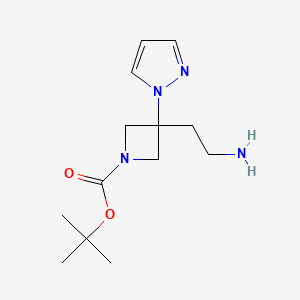

![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
![{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
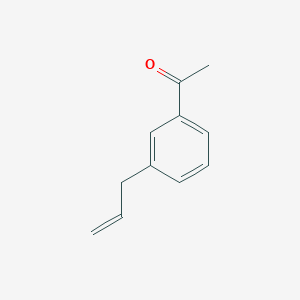
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

